BRD 4354 (ditrifluoroacetate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

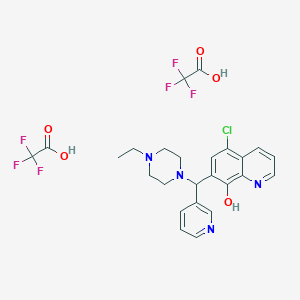

BRD 4354 (ditrifluoroacetate) is an inhibitor of HDAC5 and HDAC9, with IC50 values of 0.85 and 1.88 μM respectively . It has a molecular weight of 610.94 .

Molecular Structure Analysis

The IUPAC name for BRD 4354 (ditrifluoroacetate) is 5-chloro-7-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol bis(2,2,2-trifluoroacetate) . The InChI code is 1S/C21H23ClN4O.2C2HF3O2/c1-2-25-9-11-26(12-10-25)20(15-5-3-7-23-14-15)17-13-18(22)16-6-4-8-24-19(16)21(17)27;23-2(4,5)1(6)7/h3-8,13-14,20,27H,2,9-12H2,1H3;2(H,6,7) .Physical And Chemical Properties Analysis

BRD 4354 (ditrifluoroacetate) is a solid substance . It has a molecular weight of 610.94 . The solubility of BRD 4354 (ditrifluoroacetate) in DMSO is 12.5 mg/mL .Wissenschaftliche Forschungsanwendungen

Fluorination and Difluoromethylation in Organic Synthesis

Fluorinated compounds, including those derived from BRD 4354 (ditrifluoroacetate), play a crucial role in the development of pharmaceuticals, agrochemicals, and materials science due to the unique properties imparted by fluorine atoms. The process of N—H and O—H difluoromethylation, facilitated by compounds like ethyl bromodifluoroacetate, is essential for modifying bioactive drugs, demonstrating the compound's versatility and its potential in the synthesis of medicinally relevant structures. Such methodologies enable the introduction of fluorine or difluoromethyl groups into organic compounds, enhancing their chemical, physical, and biological characteristics (Xingxing Ma, Qingqing Xuan, & Q. Song, 2018).

Catalytic Transformations and Synthesis Efficiency

The copper-catalyzed N-formylation of amines using ethyl bromodifluoroacetate exemplifies the efficiency of utilizing BRD 4354 derivatives in organic synthesis. This approach allows the smooth conversion of a wide array of amines into N-formamides, showcasing the reagent's versatility and its ability to facilitate moderate-to-excellent yield reactions. Such catalytic processes underscore the importance of BRD 4354 derivatives in developing synthetic methodologies that are both efficient and broadly applicable (Xiao-fang Li, Xing‐Guo Zhang, Fan Chen, & Xiao‐Hong Zhang, 2018).

Applications in Material Science

The synthesis and application of fluorinated compounds extend beyond pharmaceuticals into materials science, where the unique properties of fluorine-containing compounds are leveraged to create advanced materials. For instance, the copper-catalyzed olefinic C-H difluoroacetylation of enamides represents a radical-free method for synthesizing β-difluoroester substituted enamides, indicating the compound's potential in creating materials with novel properties. This method's broad substrate scope and regioselective synthesis capabilities highlight the significant role of BRD 4354 derivatives in material science innovation (Gilles Caillot, J. Dufour, Marie-Charlotte Belhomme, T. Poisson, L. Grimaud, X. Pannecoucke, & I. Gillaizeau, 2014).

Wirkmechanismus

BRD 4354 (ditrifluoroacetate) is a moderately potent inhibitor of HDAC5 and HDAC9, with IC50s of 0.85 and 1.88 μM, respectively . It also inhibits HDACs 4, 6, 7, and 8 at higher concentrations (3.88-13.8 μM) but demonstrates less of an inhibitory effect on other class I HDACs 1, 2, and 3 (IC50 >40 μM) .

Eigenschaften

IUPAC Name |

5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O.2C2HF3O2/c1-2-25-9-11-26(12-10-25)20(15-5-3-7-23-14-15)17-13-18(22)16-6-4-8-24-19(16)21(17)27;2*3-2(4,5)1(6)7/h3-8,13-14,20,27H,2,9-12H2,1H3;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJCVYFLZPEFLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CN=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClF6N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2724175.png)

![N-benzyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2724177.png)

![4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2724179.png)

![3-Iodo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2724184.png)

![tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2724186.png)

![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2724187.png)

![Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate](/img/structure/B2724188.png)

![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride](/img/structure/B2724197.png)